Acetoxymethyl 3'-(acetoxymethoxy)-3-oxo-6'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylate
Description
This compound is a structurally complex spiroxanthene derivative featuring:
- Acetoxymethyl esters: These groups enhance cell permeability by masking polar carboxylic acids, allowing intracellular esterases to cleave them and release the active fluorescent probe .
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl: A boronic ester moiety that reacts selectively with peroxynitrite (ONOO⁻) or hydrogen peroxide (H₂O₂), enabling analyte-specific fluorescence activation .
- Spiro[isobenzofuran-1,9'-xanthene] core: A rigid xanthene-fluorescein framework responsible for strong fluorescence emission upon activation .
Applications: Likely used as a cell-permeable fluorescent probe for detecting reactive oxygen/nitrogen species (ROS/RNS) in biological systems. Its design combines the cell-entry advantages of acetoxymethyl esters with the analyte-specific reactivity of boronic esters .
Properties
CAS No. |
1268491-69-5 |
|---|---|
Molecular Formula |
C33H31BO12 |
Molecular Weight |
630.4 g/mol |
IUPAC Name |
acetyloxymethyl 3'-(acetyloxymethoxy)-1-oxo-6'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[2-benzofuran-3,9'-xanthene]-5-carboxylate |
InChI |
InChI=1S/C33H31BO12/c1-18(35)39-16-41-22-9-12-25-28(15-22)43-27-14-21(34-45-31(3,4)32(5,6)46-34)8-11-24(27)33(25)26-13-20(7-10-23(26)30(38)44-33)29(37)42-17-40-19(2)36/h7-15H,16-17H2,1-6H3 |
InChI Key |
DYRAQRKTJXRJKN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)OCOC(=O)C)C6=C(C=CC(=C6)C(=O)OCOC(=O)C)C(=O)O4 |
Origin of Product |
United States |
Preparation Methods
This modification enhances the compound’s cellular retention and sensitivity to hydrogen peroxide . The preparation involves the following steps:
Synthesis of the core structure: The core structure of PF6-AM is synthesized by reacting specific organic compounds under controlled conditions.
Introduction of acetoxymethyl ester groups: The core structure is then modified by introducing acetoxymethyl ester groups, which protect the anionic carboxylate forms and facilitate cellular entry.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Chemical Reactions Analysis
PF6-AM undergoes several types of chemical reactions, including:
Common reagents and conditions used in these reactions include:
Esterases: Enzymes that catalyze the hydrolysis of ester bonds.
Hydrogen peroxide: The target molecule for detection by PF6-AM.
The major product formed from these reactions is a fluorescent compound that indicates the presence of hydrogen peroxide .
Scientific Research Applications
PF6-AM has a wide range of scientific research applications, including:
Biological Research: PF6-AM is used to detect and measure hydrogen peroxide levels in living cells, providing insights into cellular oxidative stress and signaling pathways.
Medical Research: The compound is employed in studies related to oxidative stress and its role in various diseases, including cancer, neurodegenerative disorders, and aging.
Chemical Research: PF6-AM is used in the development of new fluorescent probes and sensors for detecting reactive oxygen species.
Industrial Applications: PF6-AM can be used in the development of diagnostic tools and assays for detecting oxidative stress in various industrial processes.
Mechanism of Action
PF6-AM exerts its effects through the following mechanism:
Cellular Entry: The acetoxymethyl ester groups allow PF6-AM to readily enter cells.
Esterase Cleavage: Once inside the cell, intracellular esterases cleave the acetoxymethyl ester groups, converting PF6-AM into its anionic carboxylate form.
Reaction with Hydrogen Peroxide: The anionic form of PF6-AM reacts with hydrogen peroxide, leading to the formation of a fluorescent product that can be detected using fluorescence microscopy.
The molecular targets and pathways involved include intracellular esterases and hydrogen peroxide, which is a key signaling molecule in various cellular processes .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s unique properties are best understood by comparing it to structurally related spiroxanthene and fluorescein derivatives:
Key Differences and Implications
Cell Permeability: The target compound and BCECF AM utilize acetoxymethyl esters to bypass cell membranes, unlike 6-carboxyfluorescein (polar carboxylic acid) .
Reactivity and Selectivity :
- The boronic ester in the target compound enables selective detection of peroxynitrite or H₂O₂, similar to the coumarin-based sensor in .
- 6-Carboxyfluorescein lacks reactive moieties, limiting it to passive pH sensing .
Fluorescence Properties: Chlorination in the hexachloro derivative red-shifts fluorescence but reduces quantum yield compared to the non-halogenated target compound . The spiroxanthene core in all compounds ensures visible-range fluorescence (450–600 nm) .
Synthetic Routes :
Biological Activity
Acetoxymethyl 3'-(acetoxymethoxy)-3-oxo-6'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on antimicrobial and cytotoxic activities supported by various studies.
Chemical Structure and Properties
The compound features a complex structure that includes multiple functional groups which are hypothesized to contribute to its biological activity. The presence of acetoxymethyl and dioxaborolane moieties suggests possible interactions with biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of betulonic acid showed pronounced activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
| Compound | Microbial Strain | MIC (µg/mL) |
|---|---|---|
| Betulonic Acid Derivative | Staphylococcus aureus | 6.3 |
| Betulonic Acid Derivative | Escherichia coli | 6.3 |
| Original Betulonic Acid | Staphylococcus aureus | 50 |
| Original Betulonic Acid | Escherichia coli | No activity |
The data suggests that modifications to the chemical structure can enhance antimicrobial efficacy significantly.
Cytotoxic Activity
In addition to antimicrobial effects, compounds similar to acetoxymethyl derivatives have been studied for their cytotoxic properties against various cancer cell lines. For example, triterpenoids have shown selective cytotoxicity in leukemia and breast cancer cells .
Study 1: Antimicrobial Efficacy
A study investigating the antimicrobial efficacy of various derivatives found that specific modifications increased the potency against E. coli, with some derivatives achieving MIC values significantly lower than those of the parent compounds . This indicates a promising avenue for developing new antimicrobial agents based on the acetoxymethyl scaffold.
Study 2: Cytotoxic Potential
Another research effort focused on the cytotoxic effects of triterpenoid derivatives indicated that certain modifications led to increased selectivity and potency against cancer cells. The IC50 values ranged from 4.31 µM to 15.6 µM for various derivatives tested against different cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
